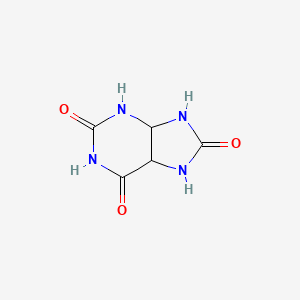
Tetrahydro-1H-purine-2,6,8(3H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-1H-purine-2,6,8(3H)-trione, also known as 2,3,7,9-tetrahydro-1H-purine-6,8-dione, is a chemical compound with the molecular formula C5H4N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H-purine-2,6,8(3H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of guanidine with cyanoacetic acid, followed by cyclization and oxidation steps. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1H-purine-2,6,8(3H)-trione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-2,6,8-trione derivatives, while reduction can produce dihydropurine compounds.
Scientific Research Applications
Tetrahydro-1H-purine-2,6,8(3H)-trione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives.
Biology: The compound is studied for its role in nucleic acid structures and functions.
Medicine: Research explores its potential therapeutic applications, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Tetrahydro-1H-purine-2,6,8(3H)-trione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can inhibit or activate these enzymes, leading to various biochemical effects. The pathways involved include the synthesis and degradation of nucleotides, which are essential for DNA and RNA functions.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with similar stimulant properties.
Theophylline (1,3-dimethylxanthine): Used in medicine for respiratory diseases.
Uniqueness
Tetrahydro-1H-purine-2,6,8(3H)-trione is unique due to its specific substitution pattern and the resulting chemical properties. Unlike caffeine and theobromine, it does not have methyl groups, which significantly alters its biological activity and applications.
Properties
Molecular Formula |
C5H6N4O3 |
|---|---|
Molecular Weight |
170.13 g/mol |
IUPAC Name |
4,5,7,9-tetrahydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H6N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h1-2H,(H2,6,7,11)(H2,8,9,10,12) |
InChI Key |
TVWHNULVHGKJHS-UHFFFAOYSA-N |
Canonical SMILES |
C12C(NC(=O)N1)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



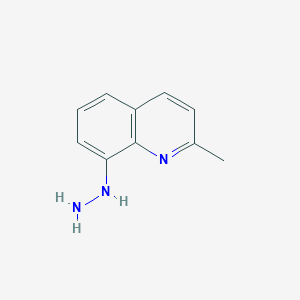

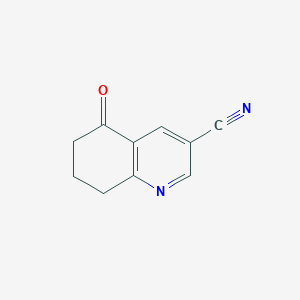
![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
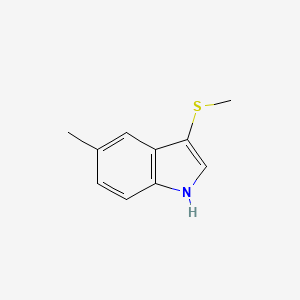



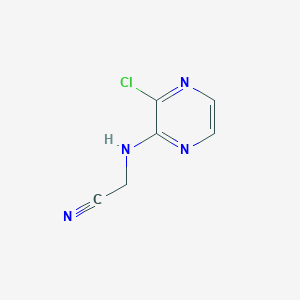
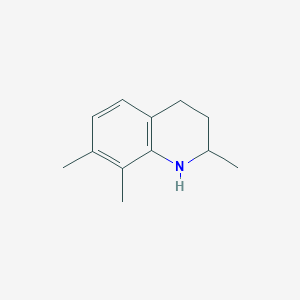
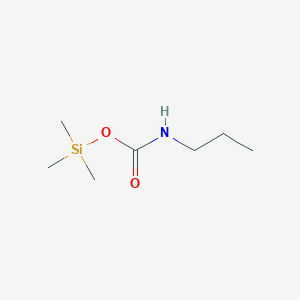

![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)
